Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Catalog No.
S1909837
CAS No.
51541-08-3
M.F
C13H20O5
M. Wt
256.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-me...

CAS Number

51541-08-3

Product Name

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

IUPAC Name

ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

InChI

InChI=1S/C7H10O3.C4H6O2.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-3-4(5)6-2;1-2/h6H,1,3-4H2,2H3;3H,1H2,2H3;1-2H2

InChI Key

CNJPFZOQZWIGIB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C

Canonical SMILES

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C

Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) (E-MA-GMA) is a premium reactive elastomeric terpolymer utilized primarily as a high-performance impact modifier and compatibilizer for engineering thermoplastics. Structurally, it combines a polyethylene backbone for chemical resistance, methyl acrylate (MA) for enhanced flexibility and thermal stability, and glycidyl methacrylate (GMA) for epoxy-driven reactivity. In industrial procurement, this compound is specifically sourced to compatibilize immiscible polymer blends (e.g., PET/PE, PC/PBT) and to dramatically increase the notched impact strength of polyesters and polyamides without sacrificing processability. Its ability to form covalent bonds with carboxyl, hydroxyl, and amine end-groups during melt-compounding makes it a critical material for upgrading post-industrial and post-consumer recycled (PCR) polymer streams [1].

Substituting E-MA-GMA with generic non-reactive elastomers (such as standard SEBS or EPDM) or alternative reactive copolymers leads to severe performance failures in engineering plastics. Non-reactive impact modifiers fail to form covalent linkages with polyester or polyamide matrices, resulting in phase coalescence and a drastic loss of impact strength during multi-pass extrusion or recycling. Furthermore, substituting with ethylene-vinyl acetate (EVA)-based reactive modifiers is unviable for high-temperature resins (like PBT and PET processed above 250°C) because vinyl acetate thermally degrades and releases acetic acid, causing matrix depolymerization. Finally, utilizing an ethylene-glycidyl methacrylate (E-GMA) copolymer lacking the methyl acrylate comonomer results in a highly crystalline, rigid dispersed phase that fails to provide the necessary low-temperature flexibility and energy absorption required for super-tough structural applications [1].

Thermal Stability and Processability Window vs. Vinyl Acetate Copolymers

E-MA-GMA provides a significantly wider thermal processing window compared to EVA-based modifiers. The methyl acrylate backbone maintains thermal stability at processing temperatures exceeding 280°C, whereas EVA-based reactive modifiers begin to thermally degrade and release acetic acid at approximately 200–220°C. This >60°C advantage prevents outgassing and acid-catalyzed depolymerization of condensation polymers during high-temperature melt compounding [1].

Evidence DimensionThermal degradation onset and processability window
Target Compound DataStable at >280°C processing temperatures
Comparator Or BaselineEVA-based reactive modifiers (degrade at ~200-220°C)
Quantified Difference>60°C higher thermal processing window without outgassing
ConditionsHigh-temperature melt compounding of PBT/PET matrices

Enables direct reactive extrusion with high-melting engineering plastics without risking equipment corrosion or polymer degradation.

Impact Strength Efficiency vs. E-GMA Copolymers

The inclusion of ~24 wt% methyl acrylate in E-MA-GMA drastically alters the crystallinity of the elastomeric phase compared to standard E-GMA copolymers. While E-GMA (0% MA) remains highly crystalline and rigid, the MA comonomer in E-MA-GMA disrupts polyethylene chain packing, lowering the modulus and Tg of the dispersed rubbery phase. In reactive blending with polyesters, this lower crystallinity translates to significantly higher notched impact strength and energy absorption at equivalent GMA loadings [1].

Evidence DimensionElastomer crystallinity and impact energy absorption
Target Compound DataE-MA-GMA (24% MA content, low crystallinity, high flexibility)
Comparator Or BaselineE-GMA (0% MA content, higher crystallinity, rigid)
Quantified DifferenceSignificantly higher notched impact strength due to lower modulus of the rubbery phase
ConditionsReactive blending in PBT or rPET matrices

Allows buyers to achieve target super-tough specifications at lower additive loadings, optimizing formulation costs.

Multi-Extrusion Stability vs. Non-Reactive Modifiers

During multi-pass extrusion simulating recycling, non-reactive core-shell modifiers (e.g., MBS) suffer from severe phase agglomeration and transesterification, leading to a drastic loss of impact resistance. In contrast, E-MA-GMA maintains its toughening efficiency because its epoxy groups form stable covalent bonds with the matrix end-groups, anchoring the elastomeric domains and preventing phase coalescence across multiple heat histories [1].

Evidence DimensionRetention of impact strength after multi-pass extrusion
Target Compound DataMaintains stable morphology via epoxy-carboxyl/amine covalent bonding
Comparator Or BaselineNon-reactive core-shell modifiers (e.g., MBS)
Quantified DifferencePrevents phase coalescence and maintains >90% of toughening efficiency across multiple extrusion passes
ConditionsMulti-pass extrusion simulating recycling of PC/PBT or PET alloys

Essential for procuring modifiers intended for closed-loop recycling or post-consumer recycled (PCR) compounding where multiple heat histories are expected.

Super-Toughening of PBT and PET Engineering Plastics

E-MA-GMA is the premier choice for formulating super-tough PBT and PET compounds used in automotive and electrical components. Its high thermal stability and epoxy reactivity allow it to covalently bond with polyester end-groups during high-temperature extrusion, providing superior impact resistance at low temperatures compared to non-reactive modifiers [1].

Compatibilization of PC/PBT and PC/PET Alloys

In polymer alloying, E-MA-GMA acts as a highly efficient reactive compatibilizer. The GMA groups react with the polyester phase, while the ethylene-methyl acrylate backbone provides compatibility with the polycarbonate phase, stabilizing the morphology and preventing delamination in molded parts [1].

Upcycling of Mixed Post-Consumer Recycled (PCR) Plastics

For recycling streams containing mixed polyolefins and condensation polymers (e.g., rHDPE/rPET blends), E-MA-GMA is utilized to recover blend toughness. Its ability to survive multiple extrusion passes without degrading makes it vastly superior to EVA-based compatibilizers in sustainable material formulations [2].

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-15-2024

Explore Compound Types